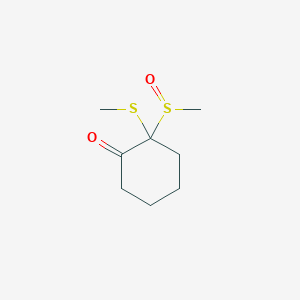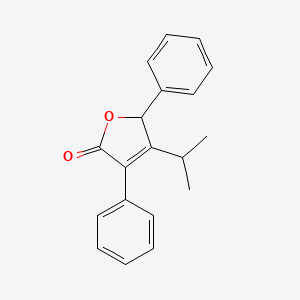
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furanone ring substituted with isopropyl and diphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-(1-methylethyl)-3,5-diphenyl-2-buten-1-ol with an acid catalyst to induce cyclization and form the furanone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the furanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(5H)-Furanone, 4-methyl-3,5-diphenyl-
- 2(5H)-Furanone, 4-ethyl-3,5-diphenyl-
- 2(5H)-Furanone, 4-(1-methylpropyl)-3,5-diphenyl-
Uniqueness
2(5H)-Furanone, 4-(1-methylethyl)-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
632358-82-8 |
|---|---|
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2,4-diphenyl-3-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C19H18O2/c1-13(2)16-17(14-9-5-3-6-10-14)19(20)21-18(16)15-11-7-4-8-12-15/h3-13,18H,1-2H3 |
InChI-Schlüssel |
SVRVCEHOEAHJMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


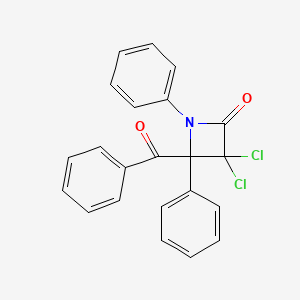
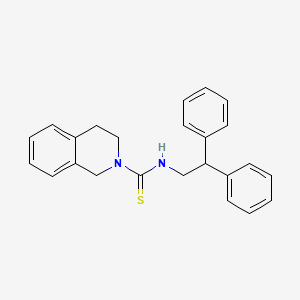
![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)
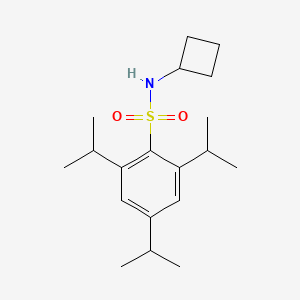
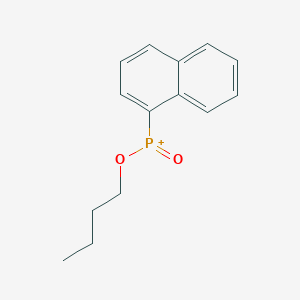
![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
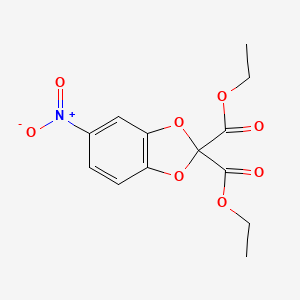

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
